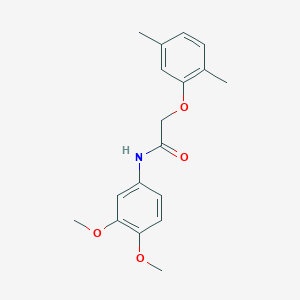
3-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of compounds that interact with the endocannabinoid system.
作用机制
The mechanism of action of 3-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide involves the selective binding to the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. When endocannabinoids bind to the CB1 receptor, they activate a signaling pathway that leads to various physiological effects. This compound blocks the effects of endocannabinoids by binding to the CB1 receptor and preventing the activation of the signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the endocannabinoid system. Studies have shown that the blockade of the CB1 receptor by this compound can lead to the following effects:
- Decreased appetite and food intake
- Reduced pain sensitivity
- Decreased anxiety and depression
- Reduced inflammation
- Improved memory and cognitive function
实验室实验的优点和局限性
The advantages of using 3-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide in lab experiments are its high selectivity and potency for the CB1 receptor. This allows researchers to selectively block the effects of endocannabinoids without affecting other signaling pathways. The limitations of using this compound in lab experiments are its potential off-target effects and the need for appropriate controls to ensure the specificity of the effects observed.
未来方向
There are several future directions for the use of 3-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide in scientific research. These include:
- Studying the role of the endocannabinoid system in various diseases such as obesity, diabetes, and neurological disorders
- Developing new drugs that target the endocannabinoid system for therapeutic purposes
- Studying the interactions between the endocannabinoid system and other signaling pathways
- Developing new methods to selectively target the CB1 receptor in specific tissues or cells
Conclusion:
In conclusion, this compound is a useful tool for studying the endocannabinoid system in scientific research. Its high selectivity and potency for the CB1 receptor allow researchers to selectively block the effects of endocannabinoids and study their role in various physiological processes and diseases. However, appropriate controls and careful interpretation of the results are necessary to ensure the specificity of the effects observed. Future research directions include studying the role of the endocannabinoid system in various diseases, developing new drugs that target the system, and studying the interactions between the endocannabinoid system and other signaling pathways.
合成方法
The synthesis of 3-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide involves the reaction of 2,4,5-trichloroaniline with 4-chloro-3-methylbenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or N,N-dimethylformamide (DMF) at room temperature for several hours. After completion of the reaction, the product is purified by column chromatography or recrystallization to obtain pure this compound.
科学研究应用
3-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide is commonly used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes such as pain, appetite, mood, and inflammation. The system consists of endogenous cannabinoids (endocannabinoids), receptors (CB1 and CB2), and enzymes that synthesize and degrade endocannabinoids. This compound is a selective CB1 receptor antagonist that binds to the CB1 receptor and blocks the effects of endocannabinoids. This allows researchers to study the role of the endocannabinoid system in various physiological processes and diseases.
属性
IUPAC Name |
3-chloro-4-methyl-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4NO/c1-7-2-3-8(4-9(7)15)14(20)19-13-6-11(17)10(16)5-12(13)18/h2-6H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYPKXLQAGAMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)


![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)